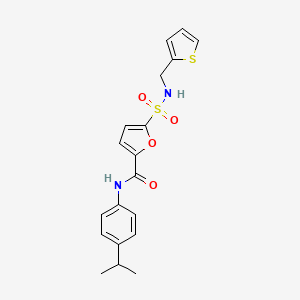

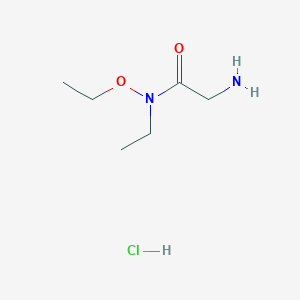

![molecular formula C12H9N3O B2498494 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL CAS No. 1318629-63-8](/img/structure/B2498494.png)

7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including alkylation, ammonolysis, reduction, and intramolecular diazocoupling sequences. For example, the synthesis of 7-benzyl-5-carboxamidopyrrolo[2,3-d][1,2,3]triazin-4-one from diethyl 2-nitropyrrole-3,4,-dicarboxylate illustrates the complexity and creativity required in synthesizing such molecules (Migawa & Townsend, 2001).

Molecular Structure Analysis

X-ray crystallography reveals the molecular structures of these compounds, showing that they often have planar conformations stabilized by intramolecular interactions. For instance, the structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine was determined to crystallize in the monoclinic system with specific cell constants (Mojzych, Karczmarzyk, & Rykowski, 2005).

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions, including nucleophilic displacements and reactions with NH3/CH3CN to produce mixtures of derivatives. The reactivity is influenced by the structure of the compound and the conditions of the reaction, demonstrating the diverse chemical behavior of pyrrolo[1,2,4]triazin derivatives (Migawa & Townsend, 2001).

Physical Properties Analysis

The physical properties, such as crystallization, melting points, and solubility, of these compounds are closely related to their molecular structures. Detailed crystallographic analysis provides insights into the physical characteristics of these molecules, including their molecular packing and intermolecular interactions, which play a significant role in determining their physical properties (Mojzych, Karczmarzyk, & Rykowski, 2005).

Chemical Properties Analysis

The chemical properties of pyrrolo[1,2,4]triazin derivatives, such as reactivity patterns and stability, are influenced by their unique molecular structures. Studies have shown that these compounds can participate in various chemical reactions, offering potential applications in the synthesis of new materials and bioactive molecules (Migawa & Townsend, 2001).

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- The compound has been synthesized and explored for its chemical reactivity, particularly in the context of novel organic compounds. This includes studies on the preparation of derivatives and the investigation of their chemical properties. For instance, Wang, Gao, and Zheng (2014) synthesized 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives for potential use as PET tracers in imaging (Wang, Gao, & Zheng, 2014).

- Research by Migawa and Townsend (2001) focused on synthesizing and understanding the unusual chemical reactivity of novel 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines (Migawa & Townsend, 2001).

Applications in Medicinal Chemistry

- In medicinal chemistry, derivatives of this compound have been synthesized for potential applications in drug development. For example, a study by dos Santos et al. (2021) discussed a chemical route for preparing remdesivir's nucleobase, which uses 4-aminopyrrolo[2,1-f][1,2,4]triazine as a raw material, highlighting its significance in the context of COVID-19 treatments (dos Santos, Pereira, da Silva, & Amarante, 2021).

Structural and Molecular Studies

- Structural studies on similar triazine derivatives have been conducted to understand their molecular architecture. For instance, Kurella et al. (1992) determined the crystal and molecular structure of a related compound, 7-phenyl-1,2,4-triazolo[1,5-a]-1,3,5-triazine (Kurella, Vorontsova, Amamchyan, & Dorokhov, 1992).

Synthesis of Novel Compounds

- The versatility in the synthesis of novel compounds using this chemical structure is also a key area of research. Nishimura, Kato, and Maeba (2001) reported on the syntheses of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides, demonstrating the compound's utility in creating isosteres of known compounds like sangivamycin (Nishimura, Kato, & Maeba, 2001).

Safety and Hazards

Mécanisme D'action

Target of Action

7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL is a unique bicyclic heterocycle that possesses numerous activities against diverse therapeutic targets . It has been found to be active against a wide range of biological targets, including Eg5 inhibitors , VEGFR-2 inhibitors , anticancer agents as dual inhibitors of c-Met/VEGFR-2 , EGFR inhibitor slowing cellular proliferation of the human colon tumor cell line , anaplastic lymphoma kinase (ALK) inhibitor , IGF-1R and IR kinase inhibitor , pan-Aurora kinase inhibitor , EGFR and HER2 protein tyrosine dual inhibitor , and hedgehog (Hh) signaling pathway inhibitor .

Mode of Action

For example, as an EGFR inhibitor, it can slow cellular proliferation of the human colon tumor cell line .

Biochemical Pathways

The compound affects various biochemical pathways depending on the target it interacts with. For instance, as an inhibitor of the hedgehog (Hh) signaling pathway, it can potentially disrupt the pathway, leading to downstream effects .

Pharmacokinetics

It is known that c-nucleosides, which include this compound, have shown enhanced metabolism and pharmacokinetic properties compared to the n-nucleosides mainly due to the presence of a strong c–c glycosidic bond and a nonnatural heterocyclic base .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target and the biological context. For example, as an anticancer agent, it can inhibit the growth of cancer cells by interacting with specific targets .

Propriétés

IUPAC Name |

7-phenyl-1H-pyrrolo[2,1-f][1,2,4]triazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-13-8-10-6-7-11(15(10)14-12)9-4-2-1-3-5-9/h1-8H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBNBMUFXLIODE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C3N2NC(=O)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

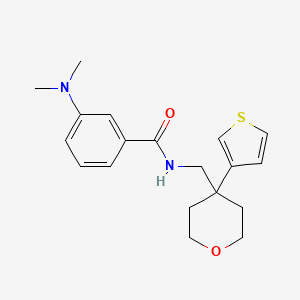

![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)

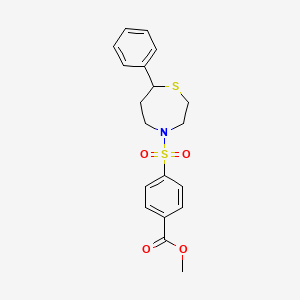

![N-(Dimethylsulfamoyl)-1-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine](/img/structure/B2498418.png)

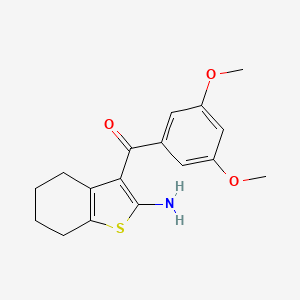

![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)

![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2498429.png)

![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)